molecular formula C13H17NO4 B1278568 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid CAS No. 231958-04-6

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

Cat. No. B1278568
M. Wt: 251.28 g/mol
InChI Key: ITZUJURBEZPZOD-UHFFFAOYSA-N
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Description

The compound "3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid" is a derivative of benzoic acid, which is a fundamental structure in organic chemistry. It contains a tert-butoxycarbonyl group, which is commonly used in the protection of amines during synthesis, and a methyl group that provides additional steric and electronic properties to the molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . An improved synthesis of another related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions, with both classical salt resolution and enzymatic approaches yielding high selectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined by X-ray diffraction, revealing a triclinic crystal structure with some out-of-plane distortion of the benzene ring, which is relieved by in-plane bond stretching and angular distortions .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, such as the tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate serves as both the methyl source and radical initiator . Additionally, the electrochemical oxidation of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been investigated, leading to the synthesis of coumestan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored in various contexts. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid was achieved with an overall yield of 63.7% by treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation . Bismuth-based cyclic synthesis of the same compound from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry has also been reported .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ .

properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZUJURBEZPZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442829
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

CAS RN

231958-04-6
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid
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